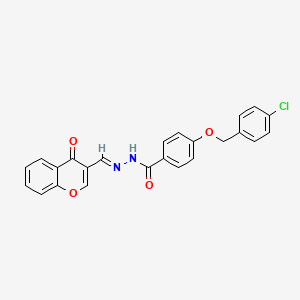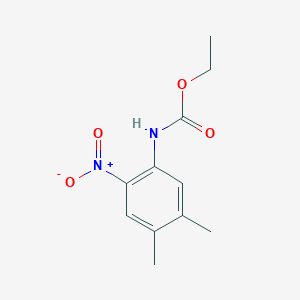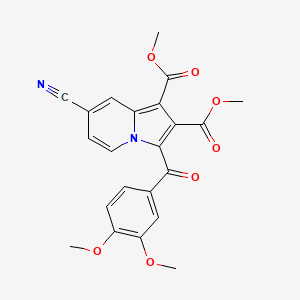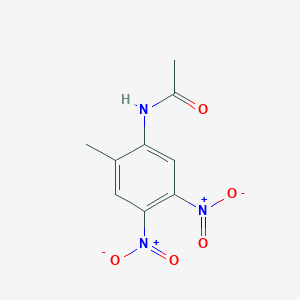![molecular formula C21H16O2 B15076180 (7-Methylbenzo[a]anthracen-5-yl) acetate CAS No. 60049-71-0](/img/structure/B15076180.png)
(7-Methylbenzo[a]anthracen-5-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methylbenzo[a]anthracen-5-yl) acetate: is a chemical compound with the molecular formula C20H16O2 It is a derivative of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylbenzo[a]anthracen-5-yl) acetate typically involves the acetylation of 7-methylbenzo[a]anthracene. This can be achieved through the reaction of 7-methylbenzo[a]anthracene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (7-Methylbenzo[a]anthracen-5-yl) acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
Chemistry: In chemistry, (7-Methylbenzo[a]anthracen-5-yl) acetate is used as a precursor for the synthesis of more complex organic molecules. Its aromatic structure makes it a valuable intermediate in the preparation of various derivatives.
Biology and Medicine: This compound is studied for its potential biological activity. Derivatives of benzo[a]anthracene have been investigated for their anticancer properties, and this compound may serve as a lead compound in drug development.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Methylbenzo[a]anthracen-5-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting normal cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, which is a mechanism of action for many anticancer agents.
Comparison with Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another derivative of benzo[a]anthracene, known for its carcinogenic properties.
Benzo[a]pyrene: A well-known PAH with significant environmental and health impacts.
Chrysene: A PAH with a similar structure but different substitution patterns.
Uniqueness: (7-Methylbenzo[a]anthracen-5-yl) acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60049-71-0 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(7-methylbenzo[a]anthracen-5-yl) acetate |
InChI |
InChI=1S/C21H16O2/c1-13-16-8-4-3-7-15(16)11-20-17-9-5-6-10-18(17)21(12-19(13)20)23-14(2)22/h3-12H,1-2H3 |
InChI Key |
OTVQILAVNDJSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C14)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


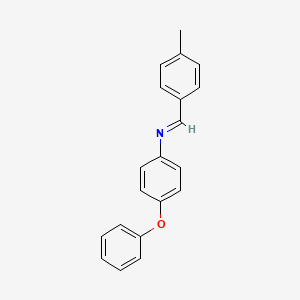

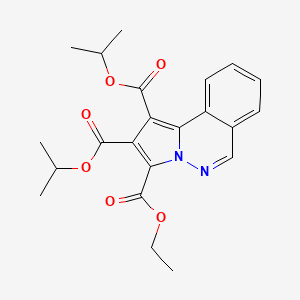
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
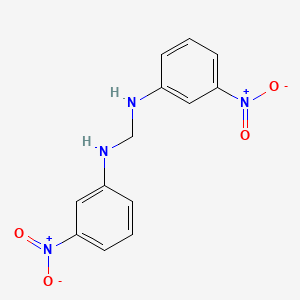
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
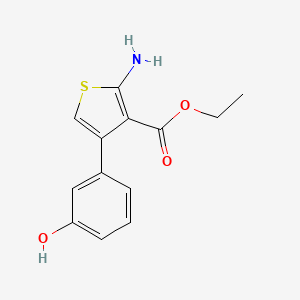
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)

